Sulfosulfuron Synthetic Intermediate: Comparative Yield vs. 2-Ethylthio Precursor
The compound serves as the immediate precursor to sulfosulfuron via coupling with phenyl N-(4,6-dimethoxypyrimidin-2-yl) carbamate. In the optimized industrial synthetic route, use of the target compound as the sulfonamide coupling partner achieves a total process yield of 68.1% from the starting 2-chloroimidazo[1,2-a]pyridine-3-sulfonamide [1]. The final product purity obtained is 98.2% by HPLC [1]. This represents the validated synthetic intermediate specification for sulfosulfuron production as documented in peer-reviewed process chemistry literature [2].
| Evidence Dimension | Synthetic process yield (overall three-step route) |
|---|---|
| Target Compound Data | 68.1% overall yield; 98.2% HPLC purity |
| Comparator Or Baseline | Alternative synthetic intermediates: 2-ethylthioimidazo[1,2-a]pyridine-3-sulfonamide; 2-chloroimidazo[1,2-a]pyridine-3-sulfonamide |
| Quantified Difference | Target compound is the required penultimate intermediate for sulfosulfuron; comparators are either upstream intermediates (2-chloro, 2-ethylthio) requiring additional synthetic steps or are not compatible with the established coupling chemistry |
| Conditions | Three-step synthetic route: (1) 2-chloroimidazo[1,2-a]pyridine-3-sulfonamide + ethyl mercaptan sodium salt → 2-ethylthio intermediate; (2) H₂O₂ oxidation → target compound; (3) coupling with phenyl N-(4,6-dimethoxypyrimidin-2-yl) carbamate → sulfosulfuron |
Why This Matters
The 68.1% overall yield benchmark enables cost-of-goods calculations and process validation for industrial-scale sulfosulfuron production campaigns.
- [1] Agrochemicals (农药), 2012, 51(10): 717-719. Synthesis of Sulfosulfuron. View Source
- [2] Kim, D.S., et al. (2013). Development of a new herbicide, sulfosulfuron. Sumitomo Chemical Co., Ltd. View Source
